Differentiated Thrombin Inhibition Profile Relative to Literature Compounds
The target compound's 2-chloro-6-fluorophenylacetyl group is a critical pharmacophore for thrombin inhibition. In a direct head-to-head comparison, the core scaffold yielded potent inhibitors (Ki range 0.9-33.9 nM) when paired with optimized P3/P1 motifs in a chromogenic substrate assay with human α-thrombin [1]. The target compound replaces the literature's best P3 (2-(5-chloropyridin-2-yl)-2,2-difluoroethylamine, Ki ~0.9 nM) with an N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl} group. This modification introduces an imidazole ring, capable of charge-reinforced hydrogen bonding, potentially remodeling the S3 pocket interaction [1].
| Evidence Dimension | Thrombin Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; activity is expected within the nM range based on the 2-chloro-6-fluorophenylacetamide pharmacophore. |
| Comparator Or Baseline | Lead analog 2-(5-chloropyridin-2-yl)-2,2-difluoroethylamine P3 derivative: Ki = 0.9 nM [1]. Class range: Ki = 0.9–33.9 nM [1]. |
| Quantified Difference | Quantified difference cannot be calculated without experimental data for the target compound, but structural divergence from the P3-optimized lead implies a shift in both potency and selectivity profile. |
| Conditions | Chromogenic substrate hydrolysis assay with human α-thrombin. |
Why This Matters
This unique P3 group provides a structurally distinct starting point for SAR studies, enabling exploration of novel binding interactions not accessible with literature compounds.
- [1] Lee, L., Kreutter, K.D., Pan, W., Crysler, C., Spurlino, J., Player, M.R., Tomczuk, B., Lu, T. (2007) '2-(2-Chloro-6-Fluorophenyl)Acetamides as Potent Thrombin Inhibitors', Bioorganic & Medicinal Chemistry Letters, 17(22), pp. 6266-6269. doi: 10.1016/j.bmcl.2007.09.013. View Source
